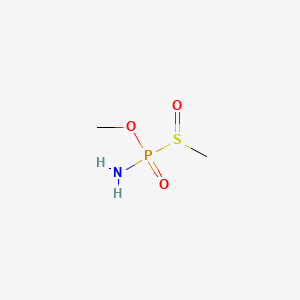

Methamidophos sulfoxide

Description

Properties

CAS No. |

83498-80-0 |

|---|---|

Molecular Formula |

C2H8NO3PS |

Molecular Weight |

157.13 g/mol |

IUPAC Name |

[amino(methylsulfinyl)phosphoryl]oxymethane |

InChI |

InChI=1S/C2H8NO3PS/c1-6-7(3,4)8(2)5/h1-2H3,(H2,3,4) |

InChI Key |

BFDSAOZPSRCMAO-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(N)S(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Purification of Methamidophos Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methamidophos, a potent organophosphate insecticide, undergoes metabolic activation in vivo, with its sulfoxide derivative being a key metabolite of toxicological interest. The synthesis and purification of methamidophos sulfoxide present significant challenges due to the molecule's inherent instability and reactivity. This technical guide provides an in-depth exploration of the potential synthetic pathways and the critical hurdles in its purification, drawing from the chemistry of methamidophos and related organophosphorus compounds. This document aims to equip researchers with the necessary knowledge to approach the synthesis and purification of this important metabolite for further toxicological and metabolic studies.

Introduction

Methamidophos (O,S-dimethyl phosphoramidothioate) is a systemic insecticide and acaricide known for its high efficacy and broad spectrum of activity. Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. The in vivo bioactivation of methamidophos is a crucial aspect of its toxicity, with oxidative metabolism leading to the formation of more potent AChE inhibitors. While N-hydroxylation has been investigated as one potential bioactivation pathway, the S-oxidation route, leading to the formation of this compound, is also a proposed mechanism.[1] Understanding the properties and biological activity of this compound is therefore essential for a comprehensive toxicological assessment. However, the synthesis and isolation of this metabolite in a pure form are fraught with challenges.

Synthesis of this compound: Proposed Pathways

Direct synthesis of this compound is not well-documented in publicly available literature, likely due to its instability. However, based on general principles of organic chemistry and the known reactions of similar organophosphorus compounds, two primary synthetic strategies can be proposed:

2.1. Oxidation of Methamidophos

The most direct approach to this compound is the controlled oxidation of the sulfide moiety in the parent methamidophos molecule.

-

Experimental Protocol (Proposed):

-

Dissolution: Dissolve methamidophos in a suitable organic solvent that is inert to the oxidizing agent, such as dichloromethane or chloroform.

-

Cooling: Cool the solution to a low temperature (e.g., 0 to -78 °C) to control the reaction rate and minimize over-oxidation and side reactions.

-

Addition of Oxidizing Agent: Slowly add a mild and selective oxidizing agent. Suitable reagents could include:

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium periodate

-

Hydrogen peroxide in the presence of a catalyst

-

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench any remaining oxidizing agent. For m-CPBA, this can be achieved by adding a reducing agent like sodium thiosulfate.

-

Work-up: Perform an aqueous work-up to remove byproducts and purify the crude product.

-

2.2. Challenges in the Oxidation of Methamidophos

-

Over-oxidation: The primary challenge is preventing the over-oxidation of the sulfoxide to the corresponding sulfone. The electron-withdrawing nature of the phosphoryl group can make the sulfide more susceptible to oxidation.

-

P=S to P=O Oxidation: The thiono group (P=S) in any potential starting materials or impurities could also be oxidized to the corresponding oxon (P=O).

-

Instability of the Product: this compound is likely to be unstable, potentially undergoing hydrolysis or rearrangement under the reaction or purification conditions. Methamidophos itself is known to be unstable in both acidic and alkaline conditions.[2]

-

Side Reactions: The presence of the amide group could lead to side reactions, such as N-oxidation, depending on the oxidant used.

Diagram of Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via controlled oxidation.

Purification Challenges and Strategies

The purification of this compound is expected to be as challenging as its synthesis, primarily due to its polarity and instability.

3.1. Chromatographic Methods

Chromatography is the most likely method for purification. However, the high polarity of the sulfoxide will necessitate specific chromatographic conditions.

-

Experimental Protocol (Proposed):

-

Column Chromatography:

-

Stationary Phase: Normal-phase silica gel is a common choice. However, given the polar nature of the target molecule, reverse-phase chromatography using a C18-functionalized silica gel might be more effective.

-

Mobile Phase: A gradient elution system would likely be required. For normal-phase, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetonitrile) would be used, with an increasing proportion of the polar solvent. For reverse-phase, a gradient of water and acetonitrile or methanol would be appropriate.

-

-

Thin-Layer Chromatography (TLC): TLC should be used to determine the optimal solvent system for column chromatography and to monitor the purity of the fractions.

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for analytical standards, preparative HPLC would be the method of choice. The conditions would be similar to those used for analytical HPLC.

-

3.2. Challenges in Purification

-

Compound Instability on Stationary Phase: The acidic nature of silica gel could lead to the degradation of the sulfoxide during purification. Using a deactivated (e.g., with triethylamine) or neutral stationary phase like alumina could mitigate this issue.

-

Co-elution of Impurities: Impurities with similar polarities, such as the starting material (methamidophos) and the over-oxidation product (sulfone), may be difficult to separate.

-

Detection: As this compound lacks a strong chromophore, detection by UV-Vis spectroscopy may be challenging.[3] Techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) would be more suitable for monitoring the purification process.

Diagram of Purification Workflow:

Caption: A proposed workflow for the purification of this compound.

Analytical Characterization

Due to the challenges in isolating a stable, pure standard, the identification and quantification of this compound would heavily rely on sophisticated analytical techniques.

| Analytical Technique | Application | Expected Results and Challenges |

| LC-MS/MS | Identification and Quantification | This is the most powerful technique for analyzing methamidophos and its metabolites.[2][4] For the sulfoxide, one would expect a molecular ion corresponding to its mass. Fragmentation patterns would be key for structural confirmation. The challenge lies in the absence of a certified reference standard for comparison. |

| GC-MS | Identification and Quantification | While gas chromatography has been used for methamidophos, its high polarity and thermal instability can lead to peak tailing and degradation in the injection port.[2] The sulfoxide would likely be even more problematic to analyze by GC without derivatization. |

| NMR Spectroscopy | Structural Elucidation | If a sufficiently pure and concentrated sample can be obtained, ¹H, ¹³C, and ³¹P NMR would be invaluable for confirming the structure. The chemical shifts of the methyl groups and the phosphorus atom would be expected to differ significantly from those of methamidophos and the corresponding sulfone. |

Conclusion

The synthesis and purification of this compound are significant undertakings that require careful control of reaction conditions and sophisticated purification and analytical techniques. The inherent instability of the molecule is the central challenge that permeates every step of the process, from synthesis to isolation and characterization. This guide outlines the probable synthetic routes and purification strategies, highlighting the anticipated difficulties. Researchers venturing into this area should be prepared for extensive optimization of reaction conditions and purification protocols. The successful isolation of pure this compound will be a critical step forward in understanding the complete toxicological profile of methamidophos.

References

- 1. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. coresta.org [coresta.org]

- 3. Impurity analysis of methamidophos with chromatographic methods | CoLab [colab.ws]

- 4. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Elusive Chemistry of Methamidophos Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methamidophos sulfoxide, a putative oxidative metabolite of the organophosphorus insecticide methamidophos, represents a molecule of significant toxicological interest. It is considered a highly unstable and potent inhibitor of acetylcholinesterase (AChE), the enzyme critical for nerve function. This technical guide synthesizes the available, albeit limited, information on the chemical and toxicological properties of this compound. Due to its inherent instability, extensive physicochemical data and specific experimental protocols are scarce. This document, therefore, provides a comprehensive overview based on existing literature, general principles of organophosphate chemistry, and methodologies applicable to the study of reactive metabolites.

Introduction

Methamidophos, O,S-dimethyl phosphoramidothioate, is a broad-spectrum systemic insecticide known for its high toxicity. Its mode of action, like other organophosphates, involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent disruption of the nervous system. The in vivo bioactivation of methamidophos is thought to produce even more potent AChE inhibitors, with this compound being a primary candidate for this enhanced toxicity. The extreme instability of this sulfoxide metabolite has, however, made its isolation and characterization a significant scientific challenge, resulting in a notable lack of definitive data in the literature. This guide aims to consolidate the current understanding and provide a framework for future research into this enigmatic compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Methamidophos and Inferred Properties of this compound

| Property | Methamidophos | This compound (Inferred) | Data Source |

| IUPAC Name | O,S-dimethyl phosphoramidothioate | O,S-dimethylsulfinyl phosphoramidothioate | - |

| CAS Number | 10265-92-6 | Not Assigned | - |

| Molecular Formula | C₂H₈NO₂PS | C₂H₈NO₃PS | - |

| Molecular Weight | 141.1 g/mol | 157.1 g/mol | - |

| Physical State | Colorless crystals | Highly unstable, likely non-isolable solid or oil | [General Knowledge] |

| Melting Point | 44.5 °C | Expected to be highly unstable at room temperature | [General Knowledge] |

| Boiling Point | Decomposes before boiling | Decomposes readily | [General Knowledge] |

| Vapor Pressure | 2.3 x 10⁻⁵ mmHg at 20 °C | Expected to be very low due to instability | [General Knowledge] |

| Solubility in Water | > 200 g/L at 20 °C | Likely high due to the polar sulfoxide group | [General Knowledge] |

| logP (Octanol-Water Partition Coefficient) | -0.8 | Expected to be lower (more hydrophilic) than methamidophos | [General Knowledge] |

Synthesis and Stability

The direct synthesis of this compound is not well-documented in peer-reviewed literature, primarily because of its instability. It is believed to be formed in vivo through the action of cytochrome P450 monooxygenases on methamidophos.

In vitro generation for analytical and toxicological studies would likely involve controlled oxidation of methamidophos using mild oxidizing agents, followed immediately by analysis or bioassay.

Caption: Conceptual pathway for the in vitro generation of this compound.

The stability of this compound in aqueous solutions is expected to be extremely low, with rapid hydrolysis to less toxic products. This instability is a critical factor to consider in any experimental design.

Analytical Methodologies

The analysis of this compound is challenging and requires techniques suitable for reactive and transient species.

4.1. Sample Preparation

Given its instability, in situ trapping or immediate extraction and derivatization following generation are necessary. Solid-phase extraction (SPE) with appropriate sorbents could be used for rapid cleanup of biological matrices, but speed is paramount.

4.2. Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): While GC is a powerful tool for pesticide analysis, the thermal lability of this compound may lead to on-column degradation. Derivatization to a more stable form prior to injection would likely be required.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most promising technique for the direct analysis of this compound. The use of a cooled autosampler and column compartment would be essential to minimize degradation. Tandem mass spectrometry (MS/MS) would provide the necessary selectivity and sensitivity for detection in complex matrices.

Caption: General workflow for the analysis of unstable metabolites like this compound.

Toxicological Profile

5.1. Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological effect of this compound is the potent and likely irreversible inhibition of acetylcholinesterase (AChE). The sulfoxide group is thought to increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE.

Caption: Simplified signaling pathway showing the effect of AChE inhibition.

5.2. Experimental Protocol: Cholinesterase Inhibition Assay

A modified Ellman's assay can be used to determine the AChE inhibitory potential of in situ generated this compound.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 7.4)

-

Methamidophos

-

Mild oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a microplate well, briefly pre-incubate AChE with a freshly prepared solution of methamidophos that has been treated with the oxidizing agent to generate the sulfoxide. A control with untreated methamidophos should be run in parallel.

-

Initiate the reaction by adding ATCI and DTNB.

-

Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to AChE activity.

-

Calculate the percentage of inhibition caused by the treated and untreated methamidophos.

Conclusion

This compound remains a scientifically intriguing and toxicologically significant molecule. Its high reactivity and instability have precluded extensive characterization, leaving many of its chemical and physical properties to be inferred. Future research, leveraging advanced analytical techniques such as cryo-trapping and rapid chromatography coupled with mass spectrometry, will be crucial to definitively elucidate the structure and properties of this potent metabolite. A deeper understanding of its formation, stability, and interaction with biological targets will be invaluable for a more complete assessment of the risks associated with methamidophos exposure and for the development of potential therapeutic interventions.

Methamidophos Sulfoxide: A Technical Examination of a Putative Reactive Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methamidophos, a potent organophosphate insecticide, exerts its toxicity primarily through the inhibition of acetylcholinesterase (AChE). The bioactivation of methamidophos to a more reactive metabolite has been a subject of scientific inquiry, with methamidophos sulfoxide proposed as a key intermediate. This technical guide provides a comprehensive overview of the current understanding of this compound as a reactive metabolite. It delves into the proposed metabolic pathways, the controversy surrounding its existence and stability, and presents an alternative bioactivation route involving N-hydroxylation. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key chemical and biological processes.

Introduction

Methamidophos is a systemic insecticide and acaricide known for its high toxicity to a broad spectrum of pests.[1] Its mode of action involves the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and ultimately, paralysis and death.

The in vivo toxicity of methamidophos is significantly higher than its in vitro AChE inhibitory activity, suggesting that it undergoes metabolic activation to a more potent inhibitor.[2] One of the leading hypotheses for this bioactivation is the S-oxidation of the thiomethyl group to form this compound. This guide explores the evidence for this pathway, the challenges in isolating and characterizing this putative metabolite, and an alternative N-hydroxylation pathway that has garnered experimental support.

Metabolic Pathways and Bioactivation

The bioactivation of methamidophos is thought to proceed via two primary, and potentially competing, pathways: S-oxidation and N-hydroxylation.

The Proposed S-Oxidation Pathway to this compound

The oxidation of the sulfur atom in methamidophos to a sulfoxide is a chemically plausible bioactivation step that is common for many xenobiotics.[3] This transformation is presumed to be catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[4] The resulting this compound is hypothesized to be a more potent electrophile, rendering it a more effective phosphorylating agent of the serine residue in the active site of AChE.

However, the existence of this compound as a stable, isolatable metabolite is a matter of considerable debate. Several research groups have attempted to synthesize and characterize this compound, with some early claims being refuted by later studies. The inherent instability of phosphorothiolate sulfoxides makes them difficult to detect and quantify in biological systems.[2]

Caption: Proposed S-Oxidation pathway of methamidophos.

The N-Hydroxylation Pathway: An Alternative Bioactivation Route

An alternative and more experimentally supported pathway for methamidophos bioactivation is N-hydroxylation.[2][5][6] This reaction, also likely mediated by CYP450 enzymes, results in the formation of N-hydroxymethamidophos.[2] This metabolite has been successfully synthesized and characterized.[2][5][6]

Interestingly, studies have shown that N-hydroxymethamidophos is less potent as an AChE inhibitor than the parent compound, methamidophos.[2][6] However, it is highly unstable, with a half-life of approximately 10 minutes at physiological pH.[2] Its rapid decomposition could lead to the formation of other reactive species that contribute to toxicity.

Caption: N-Hydroxylation pathway of methamidophos.

Quantitative Data

Due to the challenges in isolating and characterizing this compound, direct quantitative data on its properties are not available in the peer-reviewed literature. The following tables summarize the available data for the parent compound, methamidophos, and its N-hydroxy metabolite.

Table 1: Physicochemical and Toxicological Properties of Methamidophos

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₈NO₂PS | [7] |

| Molecular Weight | 141.13 g/mol | [7] |

| Half-life in Soil | 1.9 - 12 days (aerobic) | [8][9] |

| Half-life in Water (pH 7) | 27 days | [8] |

| Oral LD₅₀ (rat) | 16 - 21 mg/kg | [8][9] |

| Dermal LD₅₀ (rat) | 50 mg/kg | [9] |

| AChE Inhibition (spontaneous reactivation t₁/₂) | 3.7 hours (electric eel) | [10] |

Table 2: Properties of N-Hydroxymethamidophos

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₈NO₃PS | [2][5][6] |

| Stability (t₁/₂ at pH 7.4, 37°C) | 10 minutes | [2] |

| AChE Inhibitory Potency | Less potent than methamidophos | [2][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of methamidophos metabolism and toxicity.

Synthesis of N-Hydroxymethamidophos

The synthesis of N-hydroxymethamidophos has been described and involves the coupling of O,S-dimethylphosphorochloridothioate with bis(trimethylsilyl)hydroxylamine followed by desilylation.[2][5][6]

Materials:

-

O,S-Dimethylphosphorochloridothioate

-

Bis(trimethylsilyl)hydroxylamine (Me₃SiNHOSiMe₃)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

-

Dissolve O,S-dimethylphosphorochloridothioate in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of bis(trimethylsilyl)hydroxylamine in the same solvent.

-

Allow the reaction to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain N-hydroxymethamidophos.

In Vitro Metabolism of Methamidophos using Liver Microsomes

This protocol is designed to investigate the enzymatic formation of methamidophos metabolites, including the potential formation of the sulfoxide or N-hydroxy derivatives, using liver microsomes which are a source of CYP450 enzymes.

Materials:

-

Rat or human liver microsomes

-

Methamidophos

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solvent (e.g., acetonitrile or methanol)

-

Analytical instrumentation for metabolite detection (e.g., LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate the reaction by adding a solution of methamidophos.

-

Incubate the reaction for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold quenching solvent.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of methamidophos and its potential metabolites using LC-MS/MS.

Caption: Workflow for in vitro metabolism studies.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the inhibitory potency of a compound against AChE.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (methamidophos or its potential metabolites)

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution.

-

Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the ATCI and DTNB solution.

-

Immediately measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the rate of increase in absorbance.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Analytical Characterization

The identification and quantification of methamidophos and its metabolites rely on sophisticated analytical techniques.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for detecting and quantifying methamidophos and its metabolites in biological matrices. The fragmentation pattern of methamidophos in MS/MS typically involves the loss of the thiomethyl group or the methoxy group. While a definitive fragmentation pattern for this compound is not established due to its instability, it would be expected to show a characteristic neutral loss of the sulfinylmethyl radical (•SOCH₃) or other fragments indicative of the oxidized sulfur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of organophosphorus compounds. While specific NMR data for this compound are not available, related phosphorothiolate sulfoxides have been studied. The oxidation of the sulfur atom would be expected to cause a downfield shift in the ¹H NMR signal of the S-methyl protons and a significant change in the ³¹P NMR chemical shift compared to the parent methamidophos.

Conclusion

The role of this compound as a reactive metabolite in the bioactivation of methamidophos remains a compelling but unproven hypothesis. The inherent instability of this putative intermediate has precluded its definitive synthesis, isolation, and characterization. Consequently, direct evidence of its formation in biological systems and its specific contribution to acetylcholinesterase inhibition is lacking.

In contrast, the N-hydroxylation pathway provides a more experimentally tractable alternative for the bioactivation of methamidophos. The successful synthesis and characterization of N-hydroxymethamidophos, coupled with the observation of its rapid decomposition, suggest a complex mechanism of toxicity that may not solely rely on a single, more potent AChE inhibitor.

Future research in this area should focus on developing advanced analytical techniques to trap and identify transient reactive intermediates in situ. Furthermore, computational modeling could provide valuable insights into the reactivity and toxicological potential of both the sulfoxide and N-hydroxy metabolites. A deeper understanding of the metabolic fate of methamidophos is crucial for accurate risk assessment and the development of safer alternatives.

References

- 1. Methamidophos [fao.org]

- 2. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-Based Inactivation of Human Cytochrome P450 2B6 by Chlorpyrifos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EXTOXNET PIP - METHAMIDOPHOS [extoxnet.orst.edu]

- 9. pic.int [pic.int]

- 10. Reactivation of acetylcholinesterase inhibited by methamidophos and analogous (di)methylphosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Postulated Mechanism of Action of Methamidophos Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methamidophos is a potent, systemic organophosphate insecticide and acaricide that exerts its neurotoxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). It is understood that methamidophos itself may be a pro-insecticide, requiring metabolic bioactivation to a more potent AChE inhibitor. While the exact metabolic pathways are still under investigation, one postulated, albeit debated, route is the oxidation of the sulfur atom to form methamidophos sulfoxide. This document outlines the established mechanism of action for methamidophos and extrapolates the postulated mechanism for its sulfoxide metabolite. The primary mode of action is the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity.

Postulated Core Mechanism: Acetylcholinesterase Inhibition

The central hypothesis for the mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses in cholinergic synapses.

The Role of Acetylcholinesterase

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate a nerve signal. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal.

Inhibition by Organophosphates

Organophosphates, including methamidophos and its postulated sulfoxide metabolite, act as irreversible inhibitors of AChE. They mimic the structure of acetylcholine and bind to the active site of the enzyme.

Covalent Modification of the Active Site

The key interaction involves the phosphorylation of a serine residue within the active site of AChE. This forms a stable, covalent bond that effectively renders the enzyme non-functional. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in the clinical signs of organophosphate poisoning.

The postulated reaction is as follows:

Bioactivation of Methamidophos

Methamidophos is considered to be a relatively weak inhibitor of AChE in vitro compared to its observed toxicity in vivo, suggesting that it undergoes metabolic bioactivation to a more potent inhibitor.[1][2] While N-hydroxylation has been proposed as a primary bioactivation pathway, S-oxidation remains a theoretical possibility.[1][2]

Postulated S-Oxidation Pathway

The conversion of the thiono (-S-) group to the oxono (-O-) or sulfoxide (-SO-) group is a common bioactivation pathway for many organophosphate pesticides. This oxidation increases the electrophilicity of the phosphorus atom, making it a more potent phosphorylating agent.

Caption: Postulated metabolic S-oxidation of methamidophos.

Quantitative Data (Hypothetical)

Crucially, no specific quantitative data for the acetylcholinesterase inhibition by this compound has been found in the reviewed scientific literature. The following table is a hypothetical representation of the type of data that would be necessary to fully characterize its mechanism of action and is provided for illustrative purposes only.

| Compound | Target Enzyme | Organism | IC₅₀ (nM) | Kᵢ (nM) | Source |

| This compound | Acetylcholinesterase | Human (recombinant) | Data not available | Data not available | - |

| This compound | Acetylcholinesterase | Rat (brain homogenate) | Data not available | Data not available | - |

| This compound | Acetylcholinesterase | Housefly (head homogenate) | Data not available | Data not available | - |

Experimental Protocols (Exemplary)

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the literature. The following represents a generalized workflow that would be employed for such an investigation.

Caption: General experimental workflow for synthesis and testing.

Synthesis of this compound (Hypothetical)

A potential synthetic route would involve the controlled oxidation of methamidophos using a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), in an appropriate solvent system. The reaction would require careful monitoring to prevent over-oxidation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the colorimetric assay developed by Ellman.

-

Reagents:

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen

-

Phosphate buffer (pH 8.0)

-

Source of acetylcholinesterase (e.g., purified recombinant enzyme, brain homogenate)

-

This compound (test inhibitor)

-

-

Procedure:

-

AChE is pre-incubated with varying concentrations of this compound for a defined period.

-

The reaction is initiated by the addition of ATCI and DTNB.

-

The hydrolysis of ATCI by active AChE produces thiocholine.

-

Thiocholine reacts with DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate anion.

-

The rate of color change is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway

The downstream effects of AChE inhibition by this compound are a cascade of events resulting from the overstimulation of cholinergic receptors.

References

- 1. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Methamidophos Sulfoxide Stability and Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamidophos, an organophosphate insecticide, has been the subject of extensive toxicological and environmental research. Its potential metabolic activation and degradation pathways are crucial for understanding its mechanism of action and environmental fate. One of the proposed, albeit debated, reactive intermediates is Methamidophos Sulfoxide. This technical guide provides a comprehensive overview of the in silico prediction of the stability and reactivity of this compound, summarizing the available data, outlining relevant experimental protocols, and visualizing key pathways and workflows. While direct experimental data on this compound is scarce, this guide consolidates related information to provide a predictive framework.

Data Presentation: Predicted Physicochemical Properties and Stability

Due to the limited direct experimental data on this compound, in silico prediction methods are invaluable for estimating its properties. The following table summarizes the predicted physicochemical properties and stability parameters, derived from computational models and extrapolated from studies on related organophosphate compounds.

| Property | Predicted Value/Characteristic | Method of Prediction/Reference |

| Molecular Formula | C₂H₈NO₃PS | - |

| Molecular Weight | 157.12 g/mol | - |

| LogP | < -0.8 | Predicted based on increased polarity from sulfoxidation |

| Water Solubility | High | Predicted based on increased polarity |

| Half-life (t½) in aqueous solution (pH 7.4, 37°C) | Predicted to be short (minutes to hours) | Extrapolated from the instability of N-hydroxymethamidophos[1][2] |

| Primary Degradation Pathway | Hydrolysis of P-S and P-N bonds | Based on known degradation of Methamidophos[3][4][5][6] |

| Key Degradation Products | O,S-dimethyl phosphorothioate, Phosphoric Acid | Based on known degradation of Methamidophos[3][4][5][6] |

Experimental Protocols

Protocol 1: Synthesis of N-hydroxymethamidophos (as a proxy for oxidized Methamidophos)

This protocol is adapted from the synthesis of a potential oxidative metabolite of Methamidophos and can serve as a starting point for the synthesis of related oxidized species.[1][2]

Materials:

-

O,S-Dimethylphosphorochloridothioate (MeO(MeS)P(O)Cl)

-

N,O-Bis(trimethylsilyl)hydroxylamine (Me₃SiNHOSiMe₃)

-

Anhydrous solvents (e.g., dichloromethane)

-

Silica gel for chromatography

Procedure:

-

Coupling Reaction: React O,S-Dimethylphosphorochloridothioate with N,O-Bis(trimethylsilyl)hydroxylamine in an anhydrous solvent at a controlled temperature (e.g., 0°C to room temperature). The reaction involves the coupling of the phosphoryl chloride with the silylated hydroxylamine.

-

Desilylation: The resulting silylated intermediate is then desilylated, typically by treatment with a mild acid or alcohol (e.g., methanol), to yield the N-hydroxymethamidophos.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the target compound.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: In Vitro Metabolism Study for Metabolite Identification

This protocol outlines a general workflow for identifying metabolites of a parent compound, such as Methamidophos, which could be adapted to search for this compound.[7][8]

Materials:

-

Human liver S9 fraction (or other relevant metabolically active tissue fractions)

-

NADPH regenerating system

-

Methamidophos (parent compound)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching and extraction)

-

LC-HRMS system

Procedure:

-

Incubation: Incubate Methamidophos with the human liver S9 fraction in the presence of an NADPH regenerating system at 37°C. The reaction is initiated by the addition of the parent compound.

-

Time-course Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching and Extraction: Stop the metabolic reaction by adding a cold organic solvent like acetonitrile. Centrifuge the samples to precipitate proteins.

-

LC-HRMS Analysis: Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography to separate and detect potential metabolites.

-

Data Analysis: Process the data using metabolite identification software to look for masses corresponding to potential modifications of the parent compound, such as oxidation (addition of an oxygen atom to form the sulfoxide).

Protocol 3: Analytical Method for Methamidophos and its Degradation Products

This protocol describes a general method for the analysis of Methamidophos and can be adapted to include the detection of its potential metabolites.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) detector.

-

Liquid Chromatograph (LC) with a Tandem Mass Spectrometer (MS/MS).

Sample Preparation (e.g., for environmental or biological samples):

-

Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile, ethyl acetate).

-

Clean-up: Use Solid Phase Extraction (SPE) to remove interfering matrix components.

-

Concentration: Concentrate the extract to a smaller volume before analysis.

Chromatographic Conditions (Example for GC-MS):

-

Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analytes.

-

MS Detection: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Mandatory Visualization

Diagram 1: Predicted Oxidative Metabolism of Methamidophos

Caption: Predicted oxidative metabolism pathway of Methamidophos leading to a hypothesized sulfoxide intermediate.

Diagram 2: Experimental Workflow for In Silico Prediction and Experimental Verification

Caption: Workflow for combining in silico prediction with experimental verification for metabolite studies.

Diagram 3: Logical Relationship of Factors Influencing this compound Stability

Caption: Factors predicted to influence the stability of this compound.

Conclusion

The in silico prediction of the stability and reactivity of this compound is a challenging yet critical area of research. While direct experimental evidence remains elusive, computational modeling and extrapolation from related compounds suggest that it is likely an unstable intermediate that rapidly degrades. The experimental protocols and workflows outlined in this guide provide a framework for future research to synthesize, identify, and characterize this putative metabolite. The provided visualizations offer a clear understanding of the predicted pathways and logical relationships governing its behavior. Further research combining in silico and experimental approaches is necessary to definitively elucidate the role of this compound in the toxicology and environmental fate of Methamidophos.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidative bioactivation of methamidophos insecticide: synthesis of N-hydroxymethamidophos (a candidate metabolite) and its proposed alternative reactions involving N-->O rearrangement or fragmentation through a metaphosphate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methamidophos Degradation Pathway [eawag-bbd.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 6. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. efsa.europa.eu [efsa.europa.eu]

The Metabolic Conversion of Acephate to Methamidophos: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic transformation of the organophosphate insecticide acephate into its more potent and toxic metabolite, methamidophos. While the user's initial query mentioned "methamidophos sulfoxide," the preponderance of scientific literature indicates that the primary metabolic pathway of toxicological significance is the conversion of acephate to methamidophos. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways involved in this critical bioactivation process.

Executive Summary

Acephate, a systemic insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. However, acephate itself is a relatively weak AChE inhibitor. Its toxicity is significantly enhanced in target organisms, such as insects, through metabolic conversion to methamidophos, a much more potent inhibitor. In contrast, this metabolic conversion is less efficient in mammals, which contributes to acephate's selective toxicity. Understanding the dynamics of this metabolic pathway is essential for assessing the toxicological risk of acephate exposure in various species and for the development of safer alternatives.

Quantitative Analysis of Acephate Metabolism to Methamidophos

The conversion of acephate to methamidophos varies significantly across species and biological systems. The following tables summarize key quantitative findings from various studies.

Table 1: Methamidophos Formation from Acephate in Mammalian Systems

| Species | Exposure Route | Dose | Tissue/Fluid | Time Point | Methamidophos Detected (% of Administered Dose) | Reference |

| Rat | Dermal | 10 mg/kg bw | Urine | 3 days | ~1% | [1] |

| Rat | Oral (gavage) | 25 or 100 mg/kg bw | Urine | 24 hours | ≤ 5% | [2] |

| Human | Oral | 0.35–1.2 mg/kg bw | Plasma | 1-4 hours (Tmax) | Not specified, but detected | [2] |

| Mouse | Intraperitoneal | Not specified | Liver | 30 minutes | 1.5% | [3] |

Table 2: Methamidophos Formation from Acephate in Avian and Insect Systems

| Species | Exposure Route | Dose | Tissue | Time Point | Methamidophos Detected (% of Administered Dose) | Reference |

| Hen | Gavage | 25 mg/kg | Brain | Not specified | 16% | [3] |

| Hen | Gavage | 700 mg/kg | Brain | Not specified | 10% | [3] |

| Insects | Ingestion | Not specified | Body | Not specified | Readily converted | [1][4] |

Table 3: Acephate and Methamidophos Residues in Agricultural Products

| Crop | Application | Initial Acephate Residue | Methamidophos Formation | Half-life of Acephate | Half-life of Methamidophos | Reference |

| Brinjal (Eggplant) | Standard Dose (560 g a.i. ha-1) | 8.61 mg/kg | Increased up to day 3 | Not specified | More persistent than acephate | |

| Okra | Standard Dose (560 g a.i. ha-1) | 8.44 mg/kg | Increased up to day 3 | Not specified | More persistent than acephate | |

| Pakchoi (Open Field) | Not specified | Not specified | >90% of total methamidophos was from acephate metabolism | 1.36 days | 2.86 days | [5] |

| Pakchoi (Greenhouse) | Not specified | Not specified | >50% of total methamidophos was from acephate metabolism (day 7) | 1.07 days | 0.79 days | [5] |

Experimental Protocols

The following section details the methodologies employed in key studies to investigate the metabolism of acephate to methamidophos.

Protocol 1: Analysis of Acephate and Methamidophos in Rat Urine

-

Objective: To quantify the excretion of acephate and methamidophos in rats following oral administration.

-

Dosing: A single oral dose of [S-methyl-¹⁴C]acephate (purity > 99.5%) was administered at 25 mg/kg bw.[1] In another study, unlabeled acephate was given by gavage at 100 mg/kg bw per day for 4 days.

-

Sample Collection: Urine and feces were collected at various intervals (e.g., 6, 12, 24, 36, and 48 hours) after dosing.[1]

-

Extraction: Urine samples were extracted to isolate acephate and its metabolites.

-

Analytical Method: Gas-liquid chromatography (GLC) was used to separate and quantify acephate and methamidophos.[1]

-

Results: Unchanged acephate was the major component in urine (73-77%), with a small percentage identified as methamidophos.[1]

Protocol 2: Determination of Acephate and Methamidophos in Plant Tissues

-

Objective: To study the dissipation of acephate and the formation of methamidophos in brinjal and okra.

-

Experimental Design: Field application of acephate (75% SP) at standard and double doses.

-

Sample Collection: Samples of brinjal and okra were collected at 0, 1, 3, 5, 7, 10, 15, 20, 25, and 30 days after the final spray.

-

Sample Preparation (QuEChERS method):

-

Homogenized samples were extracted with acetonitrile.

-

Anhydrous sodium sulfate and sodium chloride were added for partitioning.

-

The supernatant was cleaned up using primary secondary amine (PSA) sorbent.

-

-

Analytical Method: Gas chromatography (GC) with a flame photometric detector (FPD) and confirmation by gas chromatography-mass spectrometry (GC-MS).

-

Results: The concentration of methamidophos increased for up to three days after application and was found to be more persistent than acephate.

Signaling Pathways and Metabolic Relationships

The metabolic conversion of acephate to methamidophos is a key step in its bioactivation. This process, along with subsequent degradation, is visualized in the following diagrams.

Caption: Metabolic pathways of acephate in mammals and insects.

The diagram above illustrates the differential metabolism of acephate in mammals and insects. In mammals, the primary metabolic route leads to the formation of des-O-methylacephate, a less toxic compound, with the conversion to the more toxic methamidophos being a minor pathway.[3] Conversely, in insects, the hydrolysis of acephate to methamidophos is a major pathway, leading to its higher toxicity in these organisms.[3][4]

Caption: General experimental workflow for acephate and methamidophos analysis.

This workflow outlines the typical steps involved in the analysis of acephate and its metabolite methamidophos in biological and environmental samples. The choice of extraction and cleanup methods, such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS, depends on the sample matrix.[6] Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with sensitive detectors like Mass Spectrometry (MS) or a Flame Photometric Detector (FPD) are commonly used for separation and quantification.[5][6]

Conclusion

The metabolic conversion of acephate to methamidophos is a critical determinant of its toxicity. While this bioactivation is a major pathway in insects, it is a minor route in mammals, providing a basis for its selective insecticidal activity. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and professionals in the fields of toxicology, drug development, and environmental science. Further research into the specific enzymes, such as carboxyamidases, involved in this metabolic step will enhance our understanding of acephate's mode of action and aid in the development of safer and more effective pest control agents.[7]

References

- 1. Pesticide Residues in food:2002 - Acephate [inchem.org]

- 2. apps.who.int [apps.who.int]

- 3. Acephate Technical Fact Sheet [npic.orst.edu]

- 4. Acephate Fact Sheet [npic.orst.edu]

- 5. Residue analysis of acephate and its metabolite methamidophos in open field and greenhouse pakchoi (Brassica campestris L.) by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on sample preparation and chromatographic determination of acephate and methamidophos in different samples - Arabian Journal of Chemistry [arabjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

The Environmental Odyssey of Methamidophos Sulfoxide: A Technical Deep Dive

For Immediate Release

[City, State] – October 26, 2025 – A comprehensive technical guide has been developed to illuminate the environmental fate and transformation of methamidophos sulfoxide, a potential metabolite of the organophosphate insecticide methamidophos. This document, tailored for researchers, scientists, and drug development professionals, synthesizes available data on analogous compounds to project the environmental behavior of this substance, addressing a notable gap in current scientific literature. While direct experimental data on this compound is scarce, this guide provides a foundational understanding based on established principles of pesticide chemistry and environmental science.

Introduction

Methamidophos has been widely used as a systemic insecticide and acaricide. Its environmental persistence and transformation are of significant concern due to its toxicity. The oxidation of the thioether group in organothiophosphate pesticides is a recognized metabolic and degradation pathway, often leading to the formation of sulfoxide and sulfone analogs. Although not extensively documented for methamidophos, the formation of this compound is a plausible transformation product in the environment. This guide explores its potential environmental fate through abiotic and biotic degradation mechanisms, drawing parallels from the behavior of its parent compound and other structurally related pesticides.

Physicochemical Properties (Inferred)

Environmental Fate and Transformation

The environmental persistence and transformation of this compound are expected to be governed by a combination of abiotic and biotic processes.

Abiotic Transformation

Hydrolysis: The stability of methamidophos is pH-dependent, with faster degradation under alkaline conditions.[1] It is probable that this compound would exhibit similar pH sensitivity. The electron-withdrawing nature of the sulfoxide group could potentially influence the hydrolysis rates of the phosphoester bonds.

Photolysis: While methamidophos itself is relatively stable to phototransformation in water, the presence of the sulfoxide moiety might alter its photochemical properties.[2] Sunlight has sufficient energy to induce photochemical transformations in many organic pesticides.[3] For organothiophosphate pesticides, photodegradation can proceed through oxidation and cleavage of the phosphorus-sulfur bond.[4]

Biotic Transformation

Microbial degradation is a primary route for the dissipation of many organophosphate pesticides in the environment.[2][5][6][7] Microorganisms have evolved diverse enzymatic pathways to utilize these compounds as sources of carbon, phosphorus, or nitrogen.[8]

Enzymatic Degradation: Key enzymes involved in the breakdown of organophosphates include phosphotriesterases, which hydrolyze the P-O and P-S bonds.[5][9][10] It is hypothesized that microbial enzymes could also catalyze the further oxidation of the sulfoxide to a sulfone, or cleave the molecule at the phosphorus ester or amide linkages. The initial step in the microbial degradation of methamidophos is often the cleavage of the P-N bond.[11] A similar pathway could be anticipated for this compound.

Quantitative Data Summary

Direct quantitative data for the environmental fate of this compound is not available in the reviewed literature. The following table summarizes relevant data for the parent compound, methamidophos, to provide a comparative baseline.

| Parameter | Matrix | Value | Conditions | Reference |

| Half-life (t½) | Aerobic Soil (silt) | 1.9 days | - | [1] |

| Aerobic Soil (loam) | 4.8 days | - | [1] | |

| Aerobic Soil (sand) | 6.1 days | - | [1] | |

| Aerobic Soil (sandy loam) | 10-12 days | - | [1] | |

| Water | 309 days | pH 5.0 | [1] | |

| Water | 27 days | pH 7.0 | [1] | |

| Water | 3 days | pH 9.0 | [1] | |

| Water (with sunlight) | 90 days | pH 5.0 | [1] | |

| Organic Carbon-Water Partition Coefficient (Koc) | Soil | 5 L/kg | - | [12] |

Experimental Protocols

Detailed experimental protocols for the study of this compound are not available. However, this section outlines generalized and widely accepted methodologies for investigating the environmental fate of pesticides, which would be applicable to future studies on this compound.

Soil Degradation Study (Aerobic)

A laboratory-based aerobic soil degradation study can be conducted to determine the rate of degradation and identify transformation products.

Methodology:

-

Soil Selection and Preparation: Collect and sieve fresh soil representative of an agricultural region. Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Prepare a stock solution of this compound (if a standard is available) or generate it in-situ from methamidophos. Apply the test substance to the soil at a known concentration.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling and Extraction: Collect soil subsamples at predetermined time intervals. Extract the soil samples using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to quantify the parent compound and identify transformation products.

Hydrolysis Study

This study determines the rate of abiotic degradation in aqueous solutions at different pH values.

Methodology:

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At various time points, take aliquots from each solution and analyze them by HPLC-MS/MS to determine the concentration of the remaining test substance.

Photolysis Study

This protocol assesses the degradation of the compound under simulated sunlight.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in sterile, purified water.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Dark controls should be run in parallel.

-

Sampling and Analysis: Collect samples at regular intervals and analyze by HPLC-MS/MS to measure the decrease in the concentration of the parent compound.

Visualizations

Inferred Abiotic and Biotic Transformation Pathway

Caption: Inferred transformation pathways for this compound.

Experimental Workflow for Soil Degradation Study

References

- 1. EXTOXNET PIP - METHAMIDOPHOS [extoxnet.orst.edu]

- 2. Organophosphorus Pesticide Degradation by Microorganisms: A Review [imrpress.com]

- 3. jircas.go.jp [jircas.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microbial Degradation of Organophosphate Pesticides: A Review [pedosphere.issas.ac.cn]

- 7. bbrc.in [bbrc.in]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. btsjournals.com [btsjournals.com]

Methamidophos and its Potential for Groundwater Contamination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential for the insecticide methamidophos to contaminate groundwater. Methamidophos, an organophosphate insecticide, has been used to control a wide range of chewing and sucking pests on various agricultural crops.[1] Its physicochemical properties and behavior in soil and water environments are critical determinants of its mobility and persistence, and thus its potential to reach groundwater resources. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the environmental fate pathways contributing to groundwater contamination risk.

Physicochemical Properties and Environmental Fate

The potential for a pesticide to contaminate groundwater is governed by a combination of its intrinsic properties and its interactions with the surrounding environment. For methamidophos, key factors include its high water solubility and its degradation and adsorption characteristics in soil.

Methamidophos is highly soluble in water, a characteristic that increases its potential for leaching through the soil profile.[1] It is also volatile, though its persistence in soil and water systems is generally not expected to be long under normal environmental conditions.[1]

Degradation

The breakdown of methamidophos in the environment is a crucial factor in mitigating its leaching potential. Degradation can occur through both microbial and physicochemical processes.

Microbial degradation has been identified as a significant pathway for methamidophos dissipation. Several bacterial strains, including Pseudomonas sp. and Bacillus subtilis, have been shown to degrade methamidophos.[2][3] The half-life of methamidophos in soil can vary significantly depending on soil type, temperature, and moisture content. For instance, in one study, the half-life ranged from 1.11 to 1.61 days in Annei silt loam and 7.50 to 13.20 days in Pingchen silt clay loam at different temperatures and soil water contents.[4] Another source suggests a general soil half-life of a few days.[5]

Physicochemical degradation processes, such as photocatalysis and ozonation, have also been explored for the removal of methamidophos from water.[2][3]

Adsorption and Mobility

The extent to which methamidophos binds to soil particles (adsorption) versus remaining dissolved in soil water determines its mobility. A key parameter used to quantify this is the organic carbon-water partitioning coefficient (Koc). A low Koc value indicates weak adsorption and high mobility. For methamidophos, a Koc of 5 has been reported, suggesting it has a very high potential for mobility in soil.[6]

The Groundwater Ubiquity Score (GUS), which incorporates both persistence (half-life) and mobility (Koc), can be used to estimate the leaching potential of a pesticide. A calculated GUS leaching potential index for methamidophos is 2.41, which falls into a "transition state" category, indicating a potential for leaching.[1]

Studies have shown that soil texture plays a significant role in the adsorption and movement of methamidophos.[7] For example, one study found that methamidophos was more readily leached from a sandy loam soil compared to a clay loam soil.[7] The adsorption of methamidophos in different soils has been described by the Freundlich isotherm, with soil organic matter and mineral composition influencing the adsorption capacity.[7][8] Interestingly, one study suggested that soil minerals may provide more available adsorption sites for methamidophos than organic matter.[8]

Quantitative Data on Methamidophos

The following tables summarize key quantitative data related to the environmental fate and mobility of methamidophos.

| Parameter | Value | Soil Type | Conditions | Source |

| Half-life (DT50) | 1.11 - 1.61 days | Annei silt loam | 20-30°C, 50-100% field capacity | [4] |

| 7.50 - 13.20 days | Pingchen silt clay loam | 20-30°C, 50-100% field capacity | [4] | |

| A few days | General soil | Not specified | [5] | |

| Organic Carbon-Water Partitioning Coefficient (Koc) | 5 | Not specified | Not specified | [6] |

| GUS Leaching Potential Index | 2.41 | Not specified | Calculated | [1] |

Experimental Protocols

The following sections describe the general methodologies used in studies assessing the groundwater contamination potential of methamidophos.

Batch Adsorption/Desorption Studies

These studies are conducted to determine the extent of pesticide adsorption to soil particles.

-

Objective: To quantify the partitioning of methamidophos between the soil and water phases at equilibrium.

-

General Procedure:

-

Soil samples of known weight are mixed with aqueous solutions of methamidophos at various concentrations in centrifuge tubes.

-

The tubes are agitated for a specific period (e.g., 24 hours) to reach equilibrium.

-

The tubes are then centrifuged to separate the solid (soil) and liquid (aqueous) phases.

-

The concentration of methamidophos remaining in the aqueous phase is measured using an appropriate analytical technique (e.g., High-Performance Liquid Chromatography - HPLC).

-

The amount of methamidophos adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Desorption is studied by replacing a portion of the supernatant with a pesticide-free solution and re-equilibrating.

-

-

Data Analysis: The data are often fitted to adsorption isotherm models, such as the Freundlich or Langmuir equations, to determine adsorption coefficients (e.g., Kf, Kd).

Soil Column Leaching Studies

These experiments simulate the movement of pesticides through the soil profile under controlled laboratory conditions.

-

Objective: To assess the mobility and leaching potential of methamidophos through a soil column.

-

General Procedure:

-

A glass or stainless steel column is packed with soil to a desired bulk density.

-

A solution containing methamidophos is applied to the top of the soil column.

-

A simulated rainfall or irrigation event is initiated by applying a continuous flow of water or a specific volume of water to the top of the column.

-

The leachate (water that passes through the column) is collected at the bottom at regular intervals.

-

The concentration of methamidophos in the collected leachate fractions is analyzed.

-

After the leaching experiment, the soil column may be sectioned to determine the distribution of the remaining methamidophos within the soil profile.

-

Visualization of Factors Influencing Groundwater Contamination

The following diagram illustrates the key factors and processes that influence the potential for methamidophos to contaminate groundwater.

Caption: Factors influencing methamidophos groundwater contamination.

Conclusion

The available data indicates that methamidophos has a significant potential to contaminate groundwater. Its high water solubility, low adsorption to soil particles (as indicated by its low Koc value), and relatively short to moderate persistence in soil contribute to its mobility. While degradation processes can reduce the amount of methamidophos available for leaching, its inherent properties suggest that under conditions favorable for transport (e.g., sandy soils, high rainfall), there is a risk of it reaching groundwater. Therefore, careful management of its use, considering soil type, application rates, and local hydrogeological conditions, is essential to minimize the risk of groundwater contamination.

References

- 1. Methamidophos (Ref: ENT 27396) [sitem.herts.ac.uk]

- 2. Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Degradation of Acephate and Its Intermediate Methamidophos: Mechanisms and Biochemical Pathways [frontiersin.org]

- 4. Potential of the insecticides acephate and methamidophos to contaminate groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methamidophos [fao.org]

- 6. Methamidophos | C2H8NO2PS | CID 4096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adsorption characteristics of pesticides methamidophos and glyphosate by two soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Methamidophos Sulfoxide

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methamidophos sulfoxide. The methodology is designed for researchers, scientists, and professionals in drug development and food safety monitoring. The protocol outlines a straightforward sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method provides a robust workflow for the reliable detection and quantification of this compound in various sample matrices.

Introduction

Methamidophos is a widely used organophosphate insecticide and its metabolite, this compound, is a compound of interest in toxicological and environmental monitoring.[1] Accurate and sensitive detection of this compound is crucial for assessing exposure and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of polar pesticides and their metabolites due to its high selectivity and sensitivity.[1] This application note provides a comprehensive protocol for the determination of this compound using LC-MS/MS.

Experimental

Sample Preparation

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from the sample matrix. This approach is well-suited for polar pesticides and minimizes matrix effects.[1]

Materials:

-

50 mL polypropylene centrifuge tubes

-

Acetonitrile (ACN), LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Centrifuge capable of 4000 x g

-

Vortex mixer

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of salt clumps.

-

Centrifuge at 4000 x g for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 x g for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Method Development Note: Direct experimental data for the MRM transitions of this compound is not readily available in published literature. Therefore, the precursor ion is predicted based on the molecular weight of this compound (157.1 g/mol ), which would form a protonated molecule [M+H]⁺ at m/z 158. Product ions and collision energies are proposed based on the fragmentation patterns of the structurally analogous compound, fenamiphos sulfoxide. These parameters should be used as a starting point for method optimization.

Proposed MRM Transitions for Method Development:

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |

| This compound | 158.0 | To be determined | To be determined |

| Methamidophos (for comparison) | 142.0 | 94.0 | 15 |

| 125.0 | 10 |

Ion Source Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Results and Discussion

This application note provides a foundational method for the detection of this compound. The QuEChERS sample preparation method is a widely accepted technique for pesticide residue analysis, offering good recovery and removal of matrix interferences. The proposed LC-MS/MS parameters, including the predicted precursor ion for this compound, serve as a robust starting point for method development and validation. Researchers should perform infusion experiments with a pure standard of this compound to determine the optimal product ions and collision energies for their specific instrumentation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of this compound. The detailed protocol for sample preparation and the starting parameters for LC-MS/MS analysis will enable researchers to develop and validate a quantitative assay for this important metabolite in various matrices.

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

References

Application Notes and Protocols for Identifying Unstable Pesticide Metabolites

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of pesticide metabolites are critical for a comprehensive understanding of their toxicological profiles and environmental fate. However, many of these metabolites are inherently unstable, posing significant challenges to their analytical determination. This document provides detailed application notes and experimental protocols for advanced analytical techniques designed to successfully identify and quantify unstable pesticide metabolites.

Introduction

Unstable pesticide metabolites can degrade during sample collection, preparation, and analysis, leading to inaccurate quantification and misinterpretation of toxicological data. Factors contributing to instability include thermal lability, pH sensitivity, and reactivity with matrix components. To overcome these challenges, specialized analytical strategies are required to minimize degradation and preserve the integrity of the target analytes. The following sections detail several effective approaches for the analysis of unstable pesticide metabolites.

Application Note 1: Cryogenic QuEChERS for Thermally Labile Metabolites

Overview:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis. For thermally labile metabolites, cryogenic modification of the QuEChERS protocol is essential to prevent degradation.[1] This involves homogenizing the sample at low temperatures to minimize heat generation and enzymatic activity.[1][2]

Data Presentation:

| Analyte Class | Matrix | Technique | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| N-methyl carbamates | Fruits & Vegetables | Cryogenic QuEChERS LC-MS/MS | 85 - 105 | < 15 | [3] |

| Organophosphates | Grains | Cryogenic QuEChERS GC-MS/MS | 80 - 110 | < 20 | [4] |

| Pyrethroids | Leafy Greens | Cryogenic QuEChERS GC-MS/MS | 90 - 115 | < 10 | [4] |

Experimental Protocol: Cryogenic QuEChERS

-

Sample Homogenization:

-

Extraction:

-

Transfer 10 g of the homogenized sample powder to a 50 mL centrifuge tube.

-

Add 10 mL of pre-chilled acetonitrile (-20°C).

-

Add internal standards.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute. To automate and standardize this step, a shaker like a Geno/Grinder can be used.[5]

-

Centrifuge at 5,000 rpm for 5 minutes at 4°C.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the appropriate sorbents (e.g., PSA, C18, GCB) pre-chilled to -20°C.

-

Vortex for 30 seconds.

-

Centrifuge at 5,000 rpm for 5 minutes at 4°C.

-

-

Analysis:

-

Transfer the final extract into an autosampler vial for immediate analysis by LC-MS/MS or GC-MS/MS to prevent degradation.

-

Experimental Workflow:

Application Note 2: On-line SPE-LC-MS/MS for Rapid Analysis

Overview: